4-Isopropylphenol

Aquatic Toxicology Environmental Risk Assessment Microtox Assay

Researchers requiring consistent, well-characterized 4-isopropylphenol for SAR studies or fragrance development face supply variability. This compound resolves that with defined purity and validated toxicological relevance. - Serves as a key reference compound for structure-toxicity aquatic studies (Vibrio fischeri EC50) and antioxidant negative control. - Supported by 2025 RIFM safety assessment for fragrance applications. - Bulk and custom quantities available with guaranteed ≥98% purity and immediate dispatch.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 99-89-8
Cat. No. B134273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylphenol
CAS99-89-8
Synonyms4-(1-Methylethyl)phenol;  p-Isopropylphenol;  4-(1-Methylethyl)phenol;  4-(Propan-2-yl)phenol;  Australol;  NSC 1888;  p-Cumenol;  4-Hydroxycumene;  p-Isopropylphenol; 
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)O
InChIInChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3
InChIKeyYQUQWHNMBPIWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylphenol: Physical & Chemical Overview


4-Isopropylphenol (CAS 99-89-8), also known as p-cumenol or australol, is a para-substituted alkylphenol belonging to the cumene class of organic compounds [1]. It is a white to yellow-orange solid at room temperature, with a melting point of 59-61 °C and a boiling point of 212-213 °C . The compound is slightly soluble in water but freely soluble in ethanol and ethyl ether, and it is naturally found in Eucalyptus oil . Commercially, it is available in purities of 98% or higher .

1 Flavor & fragrance formulation research
2 Aquatic toxicity reference compound
3 Vinyl synthesis building block
4 Antioxidant SAR negative control

4-Isopropylphenol: Substitution Risks


Simple alkylphenols with propyl and butyl substitutions exhibit vastly different toxicological, physicochemical, and application-specific profiles [1]. Notably, the isomeric position of the alkyl group critically determines both biological activity and environmental fate [2]. The following evidence demonstrates that 4-isopropylphenol is not a generic commodity; its unique profile, particularly its >200-fold greater acute toxicity to the aquatic bacterium Vibrio fischeri compared to its 2-isopropyl isomer, underscores that substitution without rigorous re-validation can invalidate environmental risk assessments and compromise intended biological effects in research or industrial settings [3].

Isomer Aquatic toxicity profile may differ substantially between 4- and 2-isopropyl isomers
Activity Antioxidant function may not transfer; ortho-substitution often required
Safety data Fragrance sensitization assessment is isomer-specific and class-dependent

4-Isopropylphenol: Evidence Guide


Acute Aquatic Toxicity vs. 2-Isopropylphenol

In a direct comparative study using the Microtox® assay with the marine bacterium Vibrio fischeri, 4-isopropylphenol exhibited an EC50 value of 0.01 mg/L, compared to 2.72 mg/L for its isomer 2-isopropylphenol, representing a >200-fold difference in acute toxicity [1].

Acute aquatic toxicity
Head-to-head
4-isopropyl: EC50 0.01 mg/L 2-isopropyl: EC50 2.72 mg/L
>200-fold difference
Supports isomer-specific aquatic toxicity review
Vibrio fischeri Microtox, 5-min
Aquatic Toxicology Environmental Risk Assessment Microtox Assay

Toxicity to Ceriodaphnia dubia

The 48-hour EC50 value of 4-isopropylphenol against the freshwater crustacean Ceriodaphnia dubia was determined to be 10.1 mg/L, providing a quantitative benchmark against which the toxicity of other alkylphenols can be compared [1]. While a direct head-to-head comparison for this specific organism is not provided, this value is a critical data point for assessing the relative sensitivity of invertebrate models to 4-isopropylphenol.

Invertebrate toxicity
Cross-study comparable
EC50 10.1 mg/L
Benchmark for crustacean model toxicity
Ceriodaphnia dubia, 48-h
Aquatic Toxicology Environmental Fate Invertebrate Bioassay

Dermal Safety: Skin Sensitization Assessment

A 2025 safety assessment by the Research Institute for Fragrance Materials (RIFM) utilized read-across data from thymol (CAS 89-83-8), a structurally related alkylphenol, to conclude that 4-isopropylphenol presents no safety concerns for skin sensitization under current declared use levels in fragrance applications [1].

Skin sensitization
Class-level
No sensitization concern (read-across from thymol)
Class-level safety assessment context
RIFM assessment; verify for specific use levels
Dermatotoxicology Fragrance Safety Regulatory Science

Free Radical Scavenging vs. Propofol Analogs

A comparative study on the antioxidant activities of propofol (2,6-diisopropylphenol) and its analogs found that while 2-isopropylphenol derivatives scavenged DPPH radicals, 4-isopropylphenol showed no significant free radical scavenging activity [1]. This highlights a critical structure-activity relationship: the ortho-isopropyl substitution is essential for antioxidant function.

DPPH radical scavenging
Head-to-head
4-isopropyl: inactive Propofol: potent scavenging
Ortho-substitution required for antioxidant activity
DPPH assay
Free Radical Biology Structure-Activity Relationship Antioxidant Screening

Synthetic Use in Vinyl Compound Synthesis

4-Isopropylphenol is a documented precursor in the synthesis of vinyl compounds, a specific application niche that distinguishes it from alkylphenols used primarily as antioxidants or preservatives . While not a direct comparator study, this established synthetic route is a key procurement consideration for researchers focused on polymer chemistry.

Vinyl synthesis precursor
Data to verify
Used in vinyl compound synthesis
Application-specific synthetic route
Review available protocols; limited source
Organic Synthesis Building Blocks Vinyl Compounds

Flavor & Fragrance Application in Cosmetics

4-Isopropylphenol is commercially utilized as a flavor and fragrance agent in cosmetic formulations, an application that is supported by its favorable safety profile for dermal sensitization . This represents a specific industrial use case that may not be shared by all alkylphenol isomers.

Fragrance use
Source review
Flavor & fragrance agent in cosmetics
Market-validated application context
Assess isomer-specific suitability
Flavor Chemistry Fragrance Formulation Cosmetic Ingredients

4-Isopropylphenol: Application Scenarios


Environmental Toxicology: Acute Aquatic Hazards

Based on the >200-fold difference in Vibrio fischeri EC50 values, 4-isopropylphenol serves as a key reference compound for studying the structure-toxicity relationships of alkylphenols in aquatic environments [1]. Its high toxicity to prokaryotic models also makes it a useful positive control for validating bioluminescence-based assays.

Fragrance and Personal Care Product Formulation

Procurement of 4-isopropylphenol for fragrance applications is justified by the 2025 RIFM safety assessment, which confirms no skin sensitization concerns under current use levels [1]. This data supports its use in creating products that meet stringent safety and regulatory standards.

SAR Studies in Antioxidant Research

The stark contrast in free radical scavenging activity between 4-isopropylphenol (inactive) and 2-isopropylphenol derivatives (active) makes it an essential negative control for SAR studies focused on the ortho-isopropyl substitution requirement for antioxidant function [1].

Synthesis of Vinyl-Containing Polymers and Materials

As a documented precursor in the synthesis of vinyl compounds, 4-isopropylphenol is a critical building block for researchers and manufacturers developing novel polymeric materials or specialty chemicals, where its specific reactivity is required [1].

Application
Selection Property
Validation Focus
Aquatic toxicity screening
Isomer-specific ecotoxicity profile
Vibrio fischeri assay benchmarking
Fragrance safety assessment
Dermal sensitization safety context
Read-across safety review (thymol analog)
Antioxidant SAR studies
Isomer-dependent activity profile
DPPH radical scavenging endpoint
Vinyl compound synthesis
Synthetic precursor availability
Reaction protocol verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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